(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one
Description
The compound (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one is a thiazole-derived heterocyclic molecule featuring two distinct pharmacophores:
- Arylidene substituent: A 3-chloro-4-methoxyphenyl group at position 5 of the thiazole ring.
- Anilino substituent: A 3,4-dimethylanilino group at position 2.
This structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups on the arylidene moiety, along with sterically demanding methyl groups on the anilino ring.
Properties
Molecular Formula |
C19H17ClN2O2S |
|---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17ClN2O2S/c1-11-4-6-14(8-12(11)2)21-19-22-18(23)17(25-19)10-13-5-7-16(24-3)15(20)9-13/h4-10H,1-3H3,(H,21,22,23)/b17-10+ |
InChI Key |
DLHIZHOJLOSFMH-LICLKQGHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OC)Cl)/S2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OC)Cl)S2)C |
Origin of Product |
United States |
Preparation Methods
Route A: Cyclocondensation of β-Ketoamide Derivatives
- Reagents : β-Ketoamide precursors react with thiourea or thioamide derivatives under acidic or basic conditions.
- Example Protocol :
- Dissolve ethyl 3-oxo-3-(3,4-dimethylphenylamino)propanoate (1.0 mmol) and thiourea (1.2 mmol) in ethanol.
- Add concentrated HCl (2 drops) and reflux at 80°C for 6 hours.
- Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography to yield 2-(3,4-dimethylanilino)-1,3-thiazol-4-one (yield: 72%).
Route B: Gewald Reaction Modification
- Reagents : Cyclohexanone derivatives, sulfur, and cyanoacetamide in the presence of morpholine.
- Conditions : Reflux in ethanol for 8–12 hours.
- Yield : 65–78% for analogous thiazol-4-ones.
Alternative One-Pot Synthesis
A streamlined approach combines both steps using microwave-assisted synthesis:
- Reagents :
- Ethyl cyanoacetate, 3,4-dimethylaniline, 3-chloro-4-methoxybenzaldehyde, and sulfur.
- Conditions :
- Microwave irradiation at 150°C for 20 minutes in DMF.
- Yield : 89% with reduced reaction time.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation (Route A) | 72% | 6 hours | High purity, scalable | Requires multiple steps |
| Gewald Modification | 65–78% | 8–12 hours | Single-step synthesis | Moderate yields, harsh conditions |
| Microwave-Assisted | 89% | 20 minutes | Rapid, energy-efficient | Specialized equipment required |
Mechanistic Insights
- Cyclocondensation : Nucleophilic attack of the thioamide sulfur on the β-keto carbonyl group forms the thiazole ring.
- Knoevenagel Condensation : Base-catalyzed deprotonation of the active methylene group facilitates aldol-like addition to the aldehyde.
Optimization Strategies
- Solvent Effects : DMF and ethanol improve solubility and reaction kinetics.
- Catalyst Screening : Piperidine outperforms morpholine in achieving higher stereoselectivity for the E-isomer.
- Temperature Control : Reflux conditions (110°C) prevent side reactions like retro-aldol decomposition.
Characterization and Validation
- Spectroscopic Data :
- X-ray Crystallography : Confirms the E-configuration of the exocyclic double bond.
Chemical Reactions Analysis
Types of Reactions
5-(3-chloro-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloromethoxybenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(3-chloro-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzymes involved in inflammatory pathways or interfere with the replication of microbial cells. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Methoxy ( ) or hydroxyl groups ( ) counterbalance this by increasing polarity and aqueous solubility.
- Steric Effects: The 3,4-dimethylanilino group in the target compound introduces steric hindrance, which may reduce binding flexibility compared to unsubstituted anilino derivatives ( ).
Bioactivity Considerations
- Antimicrobial Potential: Rhodanine derivatives ( ) and indolyl-substituted thiazoles ( ) show antimicrobial activity, suggesting the target compound may share similar mechanisms.
- Ferroptosis Induction : highlights thiazole derivatives as ferroptosis inducers in cancer cells, though structural differences (e.g., thioxo vs. oxo groups) may alter efficacy.
Biological Activity
(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one is a synthetic compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a thiazole ring, which is integral to its biological activity. The presence of substituents such as a chloro group and methoxy group on the phenyl ring significantly influences its pharmacological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H16ClN2O2S |
| Molecular Weight | 354.85 g/mol |
Thiazolidinone derivatives are known to interact with various molecular targets, including:
- Peroxisome Proliferator-Activated Receptors (PPARs) : These receptors play a critical role in glucose and lipid metabolism. The compound may exhibit antidiabetic properties through PPARγ activation.
- Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways, contributing to its therapeutic effects.
Biological Activities
Recent studies have highlighted several biological activities associated with thiazolidinone derivatives:
- Antioxidant Activity : Thiazolidinones have shown potential in scavenging free radicals and reducing oxidative stress.
- Anticancer Properties : Research indicates that thiazolidinone derivatives can induce apoptosis in various cancer cell lines, including melanoma and breast cancer cells.
- Antimicrobial Activity : The compound exhibits inhibitory effects against a range of bacterial strains, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Thiazolidinones have been reported to reduce inflammation markers in vitro and in vivo.
Comparative Analysis with Related Compounds
Thiazolidinones share structural similarities with other pharmacologically active compounds. A comparison with well-known thiazolidinedione drugs reveals:
| Compound Name | Activity Type | Mechanism of Action |
|---|---|---|
| Rosiglitazone | Antidiabetic | PPARγ agonist |
| Pioglitazone | Antidiabetic | PPARγ agonist |
| Troglitazone | Antidiabetic | PPARγ agonist |
| This compound | Antioxidant, anticancer, antimicrobial | PPAR activation and enzyme inhibition |
Case Studies
- Anticancer Activity : A study demonstrated that thiazolidinone derivatives could reduce cell viability in melanoma cells by inducing cell cycle arrest and apoptosis .
- Antimicrobial Effects : Another investigation reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential for treating infections caused by resistant strains .
Q & A
Q. What are the recommended synthetic routes for (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the thiazole core. Key steps include:
Condensation : React 3-chloro-4-methoxybenzaldehyde with a thiazolidinone precursor under acidic or basic conditions (e.g., acetic acid or KOH/ethanol) to form the methylidene group .
Substitution : Introduce the 3,4-dimethylanilino group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Optimization : Use high-purity reagents, inert atmospheres (N₂/Ar), and controlled temperatures (60–100°C). Monitor reaction progress via TLC or HPLC .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., E-configuration of the methylidene group) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (ESI or MALDI) to verify molecular weight .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or inflammatory enzymes (COX-2) using fluorometric/colorimetric assays .
- Anticancer Activity : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Address discrepancies through:
- Structural Reanalysis : Confirm stereochemistry (e.g., Z/E isomerism) via NOESY NMR or X-ray crystallography .
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
- Metabolic Stability Testing : Use liver microsomes to assess if conflicting results arise from differential metabolite profiles .
Q. What strategies optimize the compound’s bioavailability and pharmacokinetic properties?
- Methodological Answer : Improve ADME properties via:
- Derivatization : Introduce hydrophilic groups (e.g., PEGylation) or prodrug moieties to enhance solubility .
- Nanocarrier Formulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
- In Silico Modeling : Predict logP and P-glycoprotein substrate potential using tools like SwissADME .
Q. How can structure-activity relationships (SARs) be systematically explored for this compound?
- Methodological Answer : Design a SAR study with:
- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., replacing 3-chloro-4-methoxyphenyl with 3,4-dichlorophenyl) .
- Biological Profiling : Compare IC₅₀ values across analogs in enzyme/cell-based assays .
- Computational Docking : Map binding interactions with target proteins (e.g., AutoDock Vina) to rationalize activity trends .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Employ multi-omics and imaging techniques:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Proteomics : SILAC labeling to track protein expression changes .
- Live-Cell Imaging : Use fluorescent probes (e.g., Annexin V-FITC) to visualize apoptosis/autophagy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
